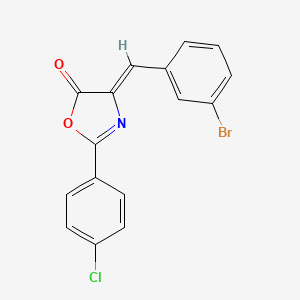![molecular formula C21H24ClNO2 B5973659 [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperidine derivatives, which are known to possess a wide range of biological activities. CPME has been synthesized using various methods and has shown promising results in various scientific applications.
作用机制
The mechanism of action of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including acetylcholine, serotonin, and dopamine. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. It has also been shown to modulate the activity of serotonin and dopamine receptors, which are involved in various neurological processes.
Biochemical and Physiological Effects:
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which are involved in the pathogenesis of various neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in lab experiments is its wide range of biological activities. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to possess anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological and inflammatory diseases. However, one of the limitations of using [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in lab experiments is its potential toxicity. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to possess cytotoxic effects at high concentrations, which may limit its therapeutic potential.
未来方向
There are several future directions for the research on [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol. One of the areas of research is the development of more efficient and cost-effective methods for the synthesis of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol. Another area of research is the investigation of the potential use of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in the treatment of various neurological and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol and its potential toxicity. Additionally, the development of novel derivatives of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol may lead to the discovery of more potent and selective compounds with therapeutic potential.
合成方法
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol can be synthesized using different methods, including the reaction of 3-chlorobenzoyl chloride with 2-phenylethylpiperidine in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 3-chlorobenzoyl chloride with 2-phenylethanol in the presence of a base, followed by reaction with piperidine and reduction with sodium borohydride.
科学研究应用
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. It has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various cognitive functions.
属性
IUPAC Name |
(3-chlorophenyl)-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c22-19-9-4-8-18(14-19)20(25)23-13-5-11-21(15-23,16-24)12-10-17-6-2-1-3-7-17/h1-4,6-9,14,24H,5,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPRGQCTZKYPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5973579.png)

![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5973631.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)
![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)

![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
![1-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5973676.png)
![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)